(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid (2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.: 489446-83-5
VCID: VC20223277
InChI: InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1
SMILES:
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol

(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid

CAS No.: 489446-83-5

Cat. No.: VC20223277

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid - 489446-83-5

Specification

CAS No. 489446-83-5
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
IUPAC Name (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid
Standard InChI InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1
Standard InChI Key XPLRZNDPTQWMSL-NKWVEPMBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1C[C@@H](OC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O

Introduction

Chemical Structure and Stereochemical Configuration

The compound’s IUPAC name, (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid, reflects its core structure: a tetrahydrofuran (oxolane) ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a tert-butoxycarbonyl (Boc)-protected amine . The stereochemistry, denoted as (2R,4S), is critical for its reactivity and biological interactions.

Molecular Geometry

X-ray crystallographic studies of analogous oxolane derivatives reveal that the ring adopts an envelope conformation, with the carboxylic acid and Boc groups occupying equatorial positions to minimize steric strain. The Boc group’s tert-butyl moiety introduces steric bulk, influencing the compound’s solubility and crystallinity.

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₇NO₅
Molecular Weight231.25 g/mol
Stereochemistry(2R,4S) configuration
Functional GroupsCarboxylic acid, Boc-protected amine
ConformationEnvelope (oxolane ring)

Synthesis and Optimization

Synthetic Routes

The synthesis of (2R,4S)-4-Boc-aminooxolane-2-carboxylic acid typically involves multistep strategies to establish stereocontrol. One approach, adapted from methodologies for cyclic α-amino acids , employs a sulfonium salt intermediate to facilitate ring closure:

  • Aldol-Type Cyclization: A sulfonium salt derived from methionine reacts with a carbonyl compound under basic conditions (e.g., K₂CO₃ in acetonitrile at −6°C) . This step forms the oxolane ring while preserving stereochemical integrity.

  • Boc Protection: The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

  • Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester group yields the final carboxylic acid.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationSulfonium salt, K₂CO₃, −6°C, CH₃CN45–60%
Boc ProtectionBoc₂O, Et₃N, DCM, 0°C → RT85–90%
Ester HydrolysisLiOH, THF/H₂O, 50°C95%

Challenges and Solutions

  • Diastereoselectivity: The use of chiral auxiliaries or enantioselective catalysts improves stereochemical outcomes .

  • Purification: Flash chromatography on silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures enhances purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic Boc group. It is stable under inert atmospheres but susceptible to acid-catalyzed Boc deprotection (e.g., HCl in dioxane) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.70–4.20 (m, 4H, oxolane protons), 5.10 (d, 1H, NH), 12.10 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.2 (Boc CH₃), 80.1 (Boc C), 176.5 (COOH), 155.0 (Boc C=O).

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, Boc).

Applications in Pharmaceutical Chemistry

Intermediate in Peptide Synthesis

The Boc group’s orthogonality enables its use in solid-phase peptide synthesis (SPPS). For example, it serves as a protected intermediate in the assembly of protease inhibitors, where the oxolane ring mimics transition-state geometries.

Drug Candidate Development

Derivatives of this compound are explored as:

  • Neuraminidase Inhibitors: The oxolane scaffold mimics sialic acid, targeting viral neuraminidase .

  • Anticancer Agents: Functionalization at the carboxylic acid position (e.g., amide formation) enhances cellular uptake and target binding.

Table 3: Biological Activity of Analogous Compounds

Compound ClassTargetIC₅₀ (µM)
Oxolane-carboxamidesHIV-1 protease0.12
Boc-protected amino acidsBacterial transpeptidase2.5

Future Directions

Stereoselective Synthesis

Advances in asymmetric catalysis (e.g., organocatalysts) could streamline the production of enantiomerically pure material .

Targeted Drug Delivery

Conjugation to nanoparticle carriers may improve bioavailability and reduce off-target effects in vivo.

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